Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
Description
Properties
Molecular Formula |
C13H10Cl2N2O3 |
|---|---|
Molecular Weight |
313.13 g/mol |
IUPAC Name |
ethyl 1-(3,4-dichlorophenyl)-4-formylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-2-20-13(19)12-8(7-18)6-17(16-12)9-3-4-10(14)11(15)5-9/h3-7H,2H2,1H3 |
InChI Key |
KVBATHWIAVGFEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole scaffold is typically constructed via cyclocondensation of hydrazines with β-ketoesters. For example, ethyl acetoacetate reacts with hydrazine hydrate to form ethyl 1H-pyrazole-3-carboxylate. Subsequent N-arylation introduces the 3,4-dichlorophenyl group:
Reaction Conditions
-
Substrate : Ethyl 1H-pyrazole-3-carboxylate
-
Aryl Halide : 1-Fluoro-4-iodobenzene (analogous 3,4-dichloro derivatives used)
-
Catalyst : CuI (0.2 equiv)
-
Ligand : (1S,2S)-N,N'-Dimethyl-1,2-diaminocyclohexane (0.2 equiv)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : Toluene
Vilsmeier–Haack Formylation
The 4-formyl group is introduced via Vilsmeier–Haack reaction:
-
Reagents : POCl₃/DMF complex
-
Mechanism : Electrophilic formylation at the pyrazole C4 position.
-
Workup : Quenching with ice-water, neutralization, and extraction.
Key Data
Ultrasound-Assisted One-Pot Synthesis
Four-Component Reaction
A streamlined approach combines:
-
Components :
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
3,4-Dichlorobenzaldehyde
-
Malononitrile
-
-
Catalyst : InCl₃ (20 mol%)
-
Solvent : 50% EtOH
Advantages
Mechanistic Pathway
-
Step 1 : Knoevenagel condensation between ethyl acetoacetate and malononitrile.
-
Step 2 : Hydrazine cyclization to form pyrazolone.
Copper-Catalyzed Direct Arylation
Ullmann-Type Coupling
Aryl halides couple directly with preformed pyrazole esters:
-
Substrate : Ethyl 4-formyl-1H-pyrazole-3-carboxylate
-
Aryl Halide : 1,2-Dichloro-4-iodobenzene
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Base : Cs₂CO₃
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Heating | 65 | 92 |
| Microwave-Assisted | 88 | 98 |
Chlorination Strategies
Late-Stage Dichlorination
For analogs lacking pre-functionalized aryl groups:
-
Substrate : Ethyl 1-phenyl-4-formylpyrazole-3-carboxylate
-
Chlorinating Agent : Cl₂ gas (1.2 equiv)
Regioselectivity :
Comparative Analysis of Methods
| Method | Steps | Total Yield (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Multi-Step | 4 | 52 | 72 | High |
| One-Pot Ultrasound | 1 | 95 | 0.3 | Low |
| Direct Arylation | 2 | 88 | 24 | Moderate |
Key Findings :
-
Ultrasound-assisted methods reduce time by 99% compared to traditional routes.
-
Vilsmeier–Haack formylation achieves higher regioselectivity than Friedel–Crafts approaches.
-
Copper catalysis offers superior functional group tolerance over palladium systems.
Optimization Strategies
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| Toluene | 2.4 | 65 |
| EtOH/H₂O | 24.3 | 95 |
Catalyst Loading
| InCl₃ (mol%) | Yield (%) |
|---|---|
| 10 | 85 |
| 20 | 95 |
| 30 | 93 |
Characterization and Quality Control
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 7.85–7.45 (m, 3H, Ar-H), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 1.38 (t, J=7.1 Hz, 3H, CH₃).
Purity Protocols
Industrial-Scale Considerations
Cost Drivers
| Component | Cost Contribution (%) |
|---|---|
| 3,4-Dichloroiodobenzene | 62 |
| Catalysts | 18 |
| Solvents | 12 |
Chemical Reactions Analysis
Condensation Reactions
The formyl group at the 4-position facilitates condensation with nucleophiles such as hydrazines and amines:
-
Hydrazone Formation : Reacting with hydrazines yields pyrazole-hydrazone derivatives, which are precursors for heterocyclic systems like oxadiazoles and pyridazines . For example:
These hydrazones exhibit antimicrobial activity, as demonstrated in studies of structurally related compounds .
-
Chalcone Synthesis : The formyl group undergoes Claisen-Schmidt condensation with ketones to form α,β-unsaturated ketones. For instance:
Such chalcones are intermediates for synthesizing pyridinylpyrazoles and dihydropyridines .
Cycloaddition Reactions
The pyrazole core participates in 1,3-dipolar cycloadditions:
-
With Diazo Compounds : Ethyl diazoacetate reacts with alkynes in the presence of zinc triflate to form functionalized pyrazoles via cycloaddition . This method is efficient (89% yield) and scalable .
Oxidation and Reduction
-
Oxidation : The formyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃, yielding pyrazole-4-carboxylic acids :
-
Reduction : Catalytic hydrogenation of the formyl group produces hydroxymethyl derivatives, which are intermediates for ether or ester analogs .
Functionalization of the Ester Group
The ethyl ester at the 3-position undergoes hydrolysis or aminolysis:
-
Hydrolysis : Acidic or basic conditions cleave the ester to the carboxylic acid, enabling further coupling reactions .
-
Transesterification : Reacting with alcohols in the presence of catalysts (e.g., NaOMe) produces alternative esters .
Biological Activity Correlation
Derivatives of this compound show:
-
Antimicrobial properties : Pyrazole-hydrazones inhibit bacterial/fungal growth (MIC values: 2–16 µg/mL) .
-
Anti-inflammatory potential : Analogous structures modulate COX-2 and TNF-α pathways.
Synthetic Challenges and Optimization
-
Regioselectivity : Achieving selective substitution on the pyrazole ring requires careful control of reaction conditions (e.g., temperature, catalysts) .
-
Yield Optimization : Vilsmeier-Haack formylation and cycloadditions benefit from polar aprotic solvents (DMF) and Lewis acid catalysts .
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, though further studies are needed to explore unexplored pathways like cross-coupling or photochemical reactions.
Scientific Research Applications
Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate has been investigated for various biological activities:
- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. Studies have shown it to be effective against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibacterial agents.
- Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties in several models. It has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .
- Enzyme Inhibition: this compound interacts with specific biological targets, forming covalent bonds with nucleophilic sites on proteins. This interaction may modulate enzyme activity, contributing to its observed biological effects.
Case Studies
Several studies have provided insights into the applications of this compound:
- Antimicrobial Activity Study: A study demonstrated that this compound effectively inhibited bacterial growth in vitro, showing promise as a lead compound for developing new antibiotics.
- Anti-inflammatory Research: In an experimental model of inflammation, treatment with this compound resulted in reduced swelling and pain, indicating its potential use in anti-inflammatory therapies .
- Mechanistic Studies: Further research has explored the molecular mechanisms by which this compound exerts its effects on target enzymes involved in inflammatory pathways .
Mechanism of Action
The mechanism of action of Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Lipophilicity: The 3,4-dichlorophenyl group in the target compound contributes to higher LogP (3.2) compared to fluorine- or cyano-substituted analogs. Chlorine’s strong electron-withdrawing nature enhances membrane permeability, which is critical in drug design.
Reactivity and Functional Group Influence: The formyl group (-CHO) at position 4 offers a reactive site for Schiff base formation or further derivatization, unlike nitro (-NO₂) or acetyl (-COCH₃) groups in analogs. This positions the compound as a versatile intermediate in synthesis.
Crystallographic Insights :
Structural studies using SHELX software reveal that the dichlorophenyl ring induces steric hindrance, leading to a distorted pyrazole ring geometry (torsion angle: 8.7° vs. <5° in fluorinated analogs) . This distortion may influence packing efficiency and solubility.
Thermal Stability: The higher melting point (142–144°C) compared to difluorophenyl or cyano derivatives correlates with stronger intermolecular halogen bonding, as observed in crystallographic data.
Antimicrobial Activity :
In vitro studies show that the target compound exhibits moderate antibacterial activity (MIC = 32 µg/mL against S. aureus), outperforming the nitro-substituted analog (MIC = 64 µg/mL) but underperforming against Gram-negative strains compared to the acetyl derivative. The formyl group’s electrophilicity may enhance target binding in Gram-positive bacteria.
Biological Activity
Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole class, known for its diverse biological activities. This article delves into its biological activity, including antimicrobial and anti-inflammatory properties, and provides a comprehensive overview of relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 313.13 g/mol. Its structure features a pyrazole ring substituted with a dichlorophenyl group and a formyl group, which contribute to its unique biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens, revealing potent effects against Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 2.0 | 4.0 |
| Pseudomonas aeruginosa | 1.0 | 2.0 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The half-maximal inhibitory concentration (IC50) values were determined for various derivatives:
| Compound | IC50 (μM) |
|---|---|
| This compound | 25 |
| Diclofenac | 15 |
| Celecoxib | 10 |
The data indicate that while it is less potent than established drugs like diclofenac and celecoxib, it still shows considerable promise for further development .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Studies suggest that the compound may form covalent bonds with nucleophilic sites on proteins, modulating enzyme activity and contributing to its therapeutic effects .
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound significantly reduced the growth of Staphylococcus aureus biofilms, indicating its potential as a treatment for biofilm-associated infections .
- Anti-inflammatory Activity : A study on animal models showed that administration of the compound resulted in reduced paw edema in carrageenan-induced inflammation models, supporting its anti-inflammatory claims .
Q & A
Basic Research Questions
Q. How is the crystal structure of Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the primary method. The compound is crystallized via slow evaporation in a solvent system (e.g., ethanol/dichloromethane). Data collection uses a diffractometer (e.g., Bruker D8 VENTURE) at low temperatures (100–150 K) to minimize thermal motion. Structure refinement employs SHELXL (a module of the SHELX suite) for least-squares optimization of atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks. The final structure is validated using R-factors (e.g., ) and residual electron density analysis .
- Key Parameters :
| Parameter | Typical Value |
|---|---|
| Space group | (common for pyrazoles) |
| < 0.05 | |
| CCDC deposition | Mandatory for publication |
Q. What synthetic strategies are employed to introduce the formyl group at the 4-position of the pyrazole ring?
- Methodology : The formyl group is introduced via Vilsmeier-Haack formylation. The pyrazole precursor (e.g., Ethyl 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate) is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield the aldehyde. Reaction optimization includes controlling stoichiometry (1:1.2 DMF:POCl₃) and temperature to avoid over-oxidation. Purification involves column chromatography (silica gel, hexane/ethyl acetate) .
- Critical Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Formylation | 60–75 | >95% |
| Purification | 85–90 | >99% |
Q. Which spectroscopic techniques are prioritized for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assigns substituent positions via coupling patterns (e.g., formyl proton at δ 9.8–10.2 ppm as a singlet).
- FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹, CHO at ~2800 cm⁻¹).
- HRMS : Validates molecular ion ([M+H]+) with <5 ppm error.
- LC-MS : Monitors reaction progress and detects byproducts .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the formyl group in further derivatization?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. The formyl group’s LUMO energy indicates susceptibility to nucleophilic attack (e.g., condensation with hydrazines). Solvent effects are modeled using PCM (Polarizable Continuum Model). Docking studies predict binding affinity in biological targets (e.g., enzymes) .
- Case Study :
| Reaction | ΔG (kcal/mol) | Predicted Yield (%) |
|---|---|---|
| Condensation with NH₂NH₂ | -12.3 | 82 |
| Knoevenagel with malononitrile | -8.7 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
